![molecular formula C17H18ClNO4 B5514675 2-[(2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]-N,N-dimethylacetamide](/img/structure/B5514675.png)

2-[(2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]-N,N-dimethylacetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of analogues to the compound involves microwave-assisted cyclization under mildly basic conditions. Aryl 2-bromobenzoates and aryl 2-bromocyclohex-1-enecarboxylates are cyclized using microwave irradiation in dimethylformamide in the presence of K2CO3, yielding corresponding 6H-benzo[c]chromen-6-ones and their tetrahydro analogues with moderate to high yields (Dao et al., 2018). Furthermore, a DBU-mediated cascade strategy involving propargylamines and dimethyl 3-oxoglutarate has been developed for constructing a functionalized benzo[c]chromen-6-one core, highlighting the diverse synthetic approaches to these compounds (Duan et al., 2021).

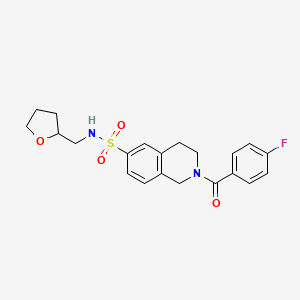

Molecular Structure Analysis

The crystal structure and hydrogen bonding study of related compounds provide insight into the molecular configuration and interactions of these molecules. For instance, single-crystal X-ray diffraction measurements have elucidated the crystal structure of similar molecules, showcasing E stereochemistry and the formation of dimers through classical hydrogen bonds (Silva et al., 2011).

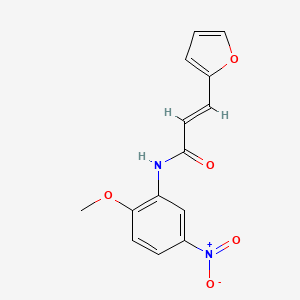

Chemical Reactions and Properties

The chemical reactivity of these compounds has been explored through various reactions, including the Vilsmeier–Haack reaction, leading to novel enamines or enaminones, depending on the molar ratio of the reagents. These studies reveal the nucleophilic reactivity of the compounds and their potential for creating diverse heterocyclic systems (Ali et al., 2020).

Physical Properties Analysis

Research on the physical properties, such as crystallization behaviors and conformations, of related chromene compounds contributes to understanding the physicochemical characteristics of these molecules. The crystallographic analysis provides detailed information on the molecular and crystal structure, offering insights into the physical properties of these compounds (Carr et al., 1980).

Chemical Properties Analysis

Investigations into the chemical properties of these compounds, including their reactivity with different nucleophiles and their potential for constructing novel heterocyclic systems, underscore the versatility and chemical diversity of the benzo[c]chromen-6-one core. Studies demonstrate various synthetic strategies to introduce functional groups, highlighting the chemical properties and synthetic utility of these compounds (Ibrahim et al., 2022).

Aplicaciones Científicas De Investigación

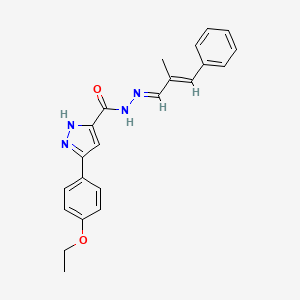

Synthesis and Characterization

The synthesis of chromene derivatives often involves reactions with amines, aldehydes, and other agents to construct novel heterocyclic systems. For instance, the reaction of dimethyl 2-methyl- and dimethyl 2-phenyl-4-oxo-4H-chromen-3-yl-phosphonate with various aliphatic and aromatic amines has led to the discovery of novel cyclic phosphonic analogues of chromone (Budzisz Elż & Pastuszko Slawomir, 1999). Similarly, 3-chloro-3-(4,9-dimethoxy-5-oxo-5H-furo[3,2-g]chromen-6-yl)prop-2-enal has been utilized as a synthetic intermediate for constructing a variety of heterocyclic systems linked to furo[3,2-g]chromene, demonstrating variable inhibitory effects on microbial and cancer cell lines (M. Ibrahim et al., 2022).

Antimicrobial and Anticancer Evaluation

Chromene derivatives have shown significant potential in antimicrobial and anticancer evaluations. The synthesis of new chromeno[4,3‐b]pyrazolo[4,3‐e]pyridines derivatives and their subsequent antimicrobial evaluation highlights the diversity of applications these compounds can offer (F. El-Essawy & A. A. El-Etrawy, 2014). Additionally, the exploration of novel fluorinated 4H-benzo[h]chromen-4-one and 4H-pyrano[3,2-h]quinolin-4-one derivatives provides insights into the development of potential leads for new anticancer drugs, showcasing the role of chromene derivatives in advancing cancer research (M. Médebielle et al., 2008).

Fluorescence and Material Applications

The photophysical properties of benzo[c]chromen-6-one products, derived from the cyclization of aryl 2-bromobenzoates and aryl 2-bromocyclohex-1-enecarboxylates under microwave irradiation, reveal fluorescence characteristics. These findings suggest potential applications in exploring fluorescent material applications, opening new avenues for the use of chromene derivatives in material science (P. Dao et al., 2018).

Safety and Hazards

Propiedades

IUPAC Name |

2-[(2-chloro-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl)oxy]-N,N-dimethylacetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18ClNO4/c1-19(2)16(20)9-22-15-8-14-12(7-13(15)18)10-5-3-4-6-11(10)17(21)23-14/h7-8H,3-6,9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGIDAEATDCPNNP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)COC1=C(C=C2C3=C(CCCC3)C(=O)OC2=C1)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18ClNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5514670.png)

![2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B5514681.png)

![N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(4-morpholinyl)benzamide](/img/structure/B5514687.png)

![2-[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)methyl]benzonitrile](/img/structure/B5514690.png)

![2-({[(2,4-dimethyl-1,3-thiazol-5-yl)acetyl]amino}methyl)-N,N-dimethyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide](/img/structure/B5514704.png)

![N-(3-chlorophenyl)-3-[(4-methylphenyl)sulfonyl]propanamide](/img/structure/B5514707.png)

![N-benzyl-N-[(6-methyl-2-pyridinyl)methyl]-3-(4-methyl-1,3-thiazol-5-yl)propanamide](/img/structure/B5514717.png)